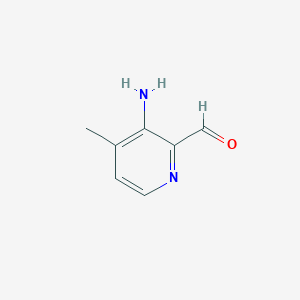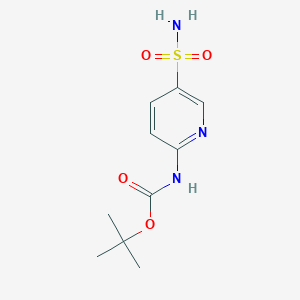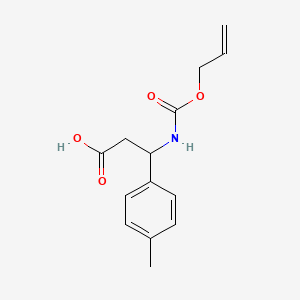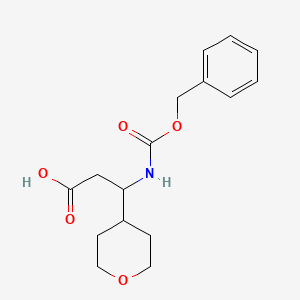
3-Amino-4-methylpyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-methylpyridine-2-carbaldehyde is an organic compound with the molecular formula C7H8N2O. It is a derivative of pyridine, featuring an amino group at the 3-position, a methyl group at the 4-position, and an aldehyde group at the 2-position. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 3-Amino-4-methylpyridine with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can be employed to introduce the aldehyde group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as hydrogenation, chlorination, and subsequent formylation under specific temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: 3-Amino-4-methylpyridine-2-carboxylic acid
Reduction: 3-Amino-4-methylpyridine-2-methanol
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
3-Amino-4-methylpyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-methylpyridine-2-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups can form Schiff bases with various biomolecules, potentially altering their function. This interaction can affect enzymatic activity, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Methylpyridine-2-carbaldehyde: Lacks the amino group, affecting its ability to form Schiff bases and other derivatives.
2-Amino-4-methylpyridine: The position of the amino group is different, leading to variations in reactivity and applications.
Uniqueness
3-Amino-4-methylpyridine-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
3-amino-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-9-6(4-10)7(5)8/h2-4H,8H2,1H3 |
Clave InChI |
ZJHGZIDLWBFRKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15305838.png)

![rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis](/img/structure/B15305847.png)

amino}-2-(3-fluorophenyl)acetic acid](/img/structure/B15305883.png)
![N-[4-(4-sulfamoylphenyl)phenyl]acetamide](/img/structure/B15305891.png)


![tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15305900.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15305913.png)

![Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B15305924.png)
![Tert-butyl 2-{8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoate](/img/structure/B15305925.png)
![[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B15305930.png)
